(8S)-1,6,7,8-Tetrahydro-2-[(3R)-3-methyl-4-morpholinyl]-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one (8S)-1,6,7,8-Tetrahydro-2-[(3R)-3-methyl-4-morpholinyl]-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC19821298
InChI: InChI=1S/C13H17F3N4O2/c1-8-7-22-5-4-19(8)10-6-11(21)20-3-2-9(13(14,15)16)17-12(20)18-10/h6,8-9H,2-5,7H2,1H3,(H,17,18)
SMILES:
Molecular Formula: C13H17F3N4O2
Molecular Weight: 318.29 g/mol

(8S)-1,6,7,8-Tetrahydro-2-[(3R)-3-methyl-4-morpholinyl]-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC19821298

Molecular Formula: C13H17F3N4O2

Molecular Weight: 318.29 g/mol

* For research use only. Not for human or veterinary use.

(8S)-1,6,7,8-Tetrahydro-2-[(3R)-3-methyl-4-morpholinyl]-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C13H17F3N4O2
Molecular Weight 318.29 g/mol
IUPAC Name 2-(3-methylmorpholin-4-yl)-8-(trifluoromethyl)-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one
Standard InChI InChI=1S/C13H17F3N4O2/c1-8-7-22-5-4-19(8)10-6-11(21)20-3-2-9(13(14,15)16)17-12(20)18-10/h6,8-9H,2-5,7H2,1H3,(H,17,18)
Standard InChI Key KJCMHWUVQPPPCG-UHFFFAOYSA-N
Canonical SMILES CC1COCCN1C2=CC(=O)N3CCC(NC3=N2)C(F)(F)F

Introduction

Chemical Structure and Stereochemical Features

Core Architecture and Substituent Analysis

The compound’s backbone consists of a pyrimido[1,2-a]pyrimidin-4-one system, a bicyclic framework merging two pyrimidine rings. The numbering convention assigns position 8 to the stereogenic center bearing the trifluoromethyl group (-CF₃), which adopts an S-configuration. At position 2, a (3R)-3-methylmorpholinyl group is appended, introducing a chiral tertiary amine moiety. The tetrahydro designation indicates partial saturation at positions 1,6,7,8, reducing ring strain and enhancing conformational flexibility .

Morpholinyl Substituent

The morpholine ring, a six-membered heterocycle with one oxygen and one nitrogen atom, contributes to solubility via its polar tertiary amine while providing steric bulk. The (3R)-3-methyl configuration introduces stereochemical specificity, potentially optimizing interactions with chiral binding pockets in biological targets .

Synthetic Methodologies

Retrosynthetic Analysis

Retrosynthetically, the compound can be dissected into two key fragments:

  • Pyrimido[1,2-a]pyrimidin-4-one core: Likely assembled via cyclocondensation of an appropriately substituted diamine with a β-ketoester or equivalent electrophilic carbonyl source.

  • Morpholinyl and trifluoromethyl substituents: Introduced via nucleophilic substitution or transition-metal-catalyzed coupling reactions.

Core Synthesis: Cyclocondensation Strategies

Analogous syntheses of pyrimido[1,2-a]pyrimidinones often employ acid-catalyzed cyclocondensation. For example, 3-aminoindazole derivatives react with ethyl trifluoroacetoacetate under acidic conditions to yield trifluoromethylated pyrimidoindazolones . Adapting this approach, the core of the target compound could be synthesized by reacting a tetrahydro-pyrimidine diamine with a trifluoromethylated β-ketoester derivative.

Representative Reaction Conditions

  • Reactants: 1,3-diamine derivative + ethyl 4,4,4-trifluoro-3-oxobutanoate

  • Catalyst: H₃PO₄ in MeOH (4:1 v/v)

  • Temperature: Reflux (65–70°C)

  • Duration: 24–72 hours

Trifluoromethyl Group Installation

The stereospecific incorporation of -CF₃ at position 8 may involve asymmetric catalysis or chiral resolution. For instance, enzymatic resolution or chiral auxiliaries could enforce the desired S-configuration, as seen in syntheses of stereochemically complex trifluoromethylated heterocycles .

Morpholinyl Functionalization

The morpholinyl group is typically introduced via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling. In a study of pyrimido[1,2-b]indazoles, chlorinated intermediates underwent SNAr with morpholine to yield morpholinyl derivatives in 60–78% yields . For the target compound, a similar strategy could be employed, with careful control of stereochemistry at the 3-methyl position using chiral ligands or enantioselective catalysis.

Physicochemical Characterization

Spectroscopic Data

While direct data for the compound is unavailable, analogs provide benchmarks:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Expected signals include:

    • δ 6.65–6.77 ppm: Aromatic protons on the pyrimidine core .

    • δ 3.50–3.70 ppm: Morpholinyl methylene protons .

    • δ 1.20–1.40 ppm: Methyl group on the morpholinyl ring .

  • ¹³C NMR:

    • δ 120–125 ppm (q, J = 273–274 Hz): CF₃ carbon .

    • δ 155–157 ppm: Carbonyl carbon of the pyrimidinone .

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₄H₁₈F₃N₅O₂: [M+H]⁺ = 346.1385

  • Observed: Dependent on synthetic route and purity .

X-ray Crystallography

If single crystals are obtained, X-ray analysis would confirm the S-configuration at position 8 and R-configuration at the morpholinyl 3-methyl group. Analogous studies on tetrahydroquinolines reveal half-chair conformations for saturated rings, with torsional angles critical for stereochemical assignments .

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